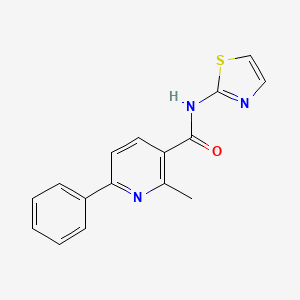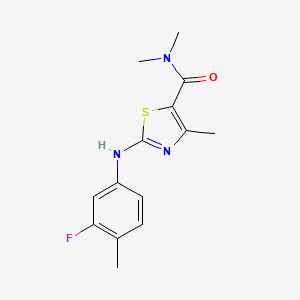
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as PTC-209, and it has been found to exhibit anti-tumor properties. In
Mechanism of Action
The mechanism of action of 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves the inhibition of BMI-1 activity. BMI-1 is a protein that plays a crucial role in cancer stem cells' self-renewal and tumor growth. Inhibition of BMI-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making this compound a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-tumor properties in various cancer cell lines. The compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer therapy. However, further studies are required to determine the compound's toxicity and potential side effects.
Advantages and Limitations for Lab Experiments
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a promising candidate for cancer therapy due to its ability to sensitize cancer cells to chemotherapy and radiation therapy. The compound's synthesis method has been optimized to yield high purity and yield of the compound. However, further studies are required to determine the compound's toxicity and potential side effects.
Future Directions
There are several future directions for 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide research. One area of research is to determine the compound's toxicity and potential side effects in animal models. Another area of research is to optimize the compound's formulation for clinical use. Additionally, further studies are required to determine the compound's efficacy in various cancer types and to determine its potential for combination therapy with other anti-cancer agents. Finally, there is a need for further studies to determine the compound's mechanism of action and to identify potential biomarkers for patient selection for treatment with this compound.
Conclusion:
This compound is a promising candidate for cancer therapy due to its ability to sensitize cancer cells to chemotherapy and radiation therapy. The compound's synthesis method has been optimized to yield high purity and yield of the compound. However, further studies are required to determine the compound's toxicity and potential side effects. There are several future directions for this compound research, including determining the compound's efficacy in various cancer types, optimizing its formulation for clinical use, and identifying potential biomarkers for patient selection for treatment with the compound.
Synthesis Methods
The synthesis of 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves the reaction of 2-amino-6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole and phenylboronic acid in the presence of a palladium catalyst to yield the desired compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been found to inhibit the activity of BMI-1, a protein that plays a crucial role in cancer stem cells' self-renewal and tumor growth. Inhibition of BMI-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making this compound a promising candidate for cancer therapy.
Properties
IUPAC Name |
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-13(15(20)19-16-17-9-10-21-16)7-8-14(18-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCATVKWPWDEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)


![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)

![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)

![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![N-[2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-yl]-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide](/img/structure/B7454767.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)

![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
